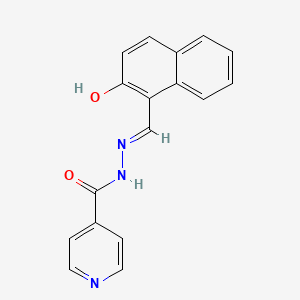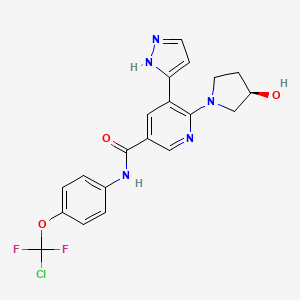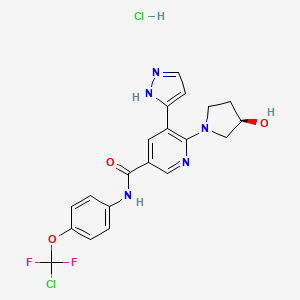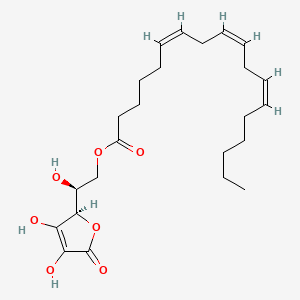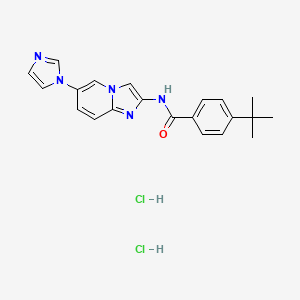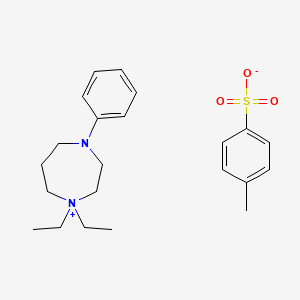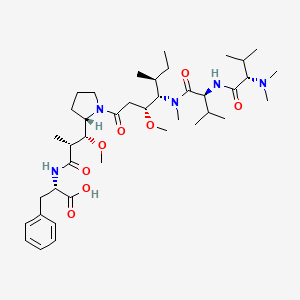
Auristatin F
Descripción general
Descripción
La Auristatina F es un análogo sintético del compuesto natural dolastatina 10, que se deriva del organismo marino Dolabella auricularia. Es un potente agente citotóxico que inhibe la división celular al interrumpir la dinámica de los microtúbulos. La Auristatina F se utiliza principalmente como carga útil en conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer .
Mecanismo De Acción
La Auristatina F ejerce sus efectos uniéndose a la tubulina, una proteína que es esencial para la formación de microtúbulos. Al inhibir la polimerización de la tubulina, la Auristatina F interrumpe la red de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis (muerte celular programada). Este mecanismo la hace altamente efectiva en la eliminación de células cancerosas que se dividen rápidamente .
Compuestos Similares:
Monometil Auristatina E: Otro análogo sintético de la dolastatina 10, conocido por su alta permeabilidad de membrana y actividad citotóxica por efecto espectador.
Dolastatina 10: El compuesto natural del que se deriva la Auristatina F, conocido por su potente actividad antimitótica.
Singularidad de la Auristatina F: La Auristatina F es única debido a su baja permeabilidad de membrana y resistencia a las bombas de eflujo, lo que la hace menos propensa a ser expulsada de las células cancerosas. Esta propiedad aumenta su eficacia como carga útil en conjugados de anticuerpo-fármaco, proporcionando una actividad citotóxica dirigida y sostenida .
Análisis Bioquímico
Biochemical Properties
Auristatin F is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby inhibiting cell division . This interaction is characterized by the binding of this compound to the vinca domain of tubulin .
Cellular Effects
This compound exhibits strong anticancer cytotoxicity . It has been observed to have high potency against several cancer cell types when delivered as antibody-drug conjugates . It exerts its effects by inhibiting cellular division via disruption of microtubule dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of tubulin polymerization . It binds to the vinca domain of tubulin, disrupting its polymerization and thus inhibiting cell division . This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits potent cytotoxicity against cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound undergoes metabolic conversion, with demethylation being a major metabolic pathway
Transport and Distribution
Auristatins, including this compound, are generally classified by their membrane permeability
Subcellular Localization
The subcellular localization of this compound is likely within the cytoplasm due to its interaction with tubulin, a cytoplasmic protein
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Auristatina F se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de varios aminoácidos y otras moléculas orgánicas. La síntesis típicamente comienza con la preparación de compuestos intermedios, que luego se ensamblan en el producto final mediante la formación de enlaces peptídicos y otras transformaciones químicas .
Métodos de Producción Industrial: La producción industrial de Auristatina F implica la síntesis química a gran escala utilizando sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación. El proceso está optimizado para un alto rendimiento y pureza para cumplir con los estrictos requisitos de las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Auristatina F experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .
Aplicaciones Científicas De Investigación
La Auristatina F tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis de péptidos y las modificaciones químicas.
Biología: Se utiliza en la investigación de biología celular para estudiar la dinámica de los microtúbulos y la división celular.
Industria: Se emplea en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.
Comparación Con Compuestos Similares
Monomethyl Auristatin E: Another synthetic analog of dolastatin 10, known for its high membrane permeability and bystander cytotoxic activity.
Dolastatin 10: The natural compound from which Auristatin F is derived, known for its potent antimitotic activity.
Uniqueness of this compound: this compound is unique due to its low membrane permeability and resistance to efflux pumps, which makes it less likely to be expelled from cancer cells. This property enhances its effectiveness as a payload in antibody-drug conjugates, providing targeted and sustained cytotoxic activity .
Propiedades
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNCNVVZCUVPOT-FUVGGWJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)

